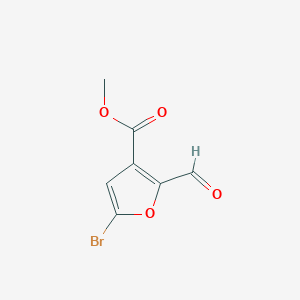

Methyl 5-bromo-2-formylfuran-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-formylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO4/c1-11-7(10)4-2-6(8)12-5(4)3-9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKUUDQFLSMYBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization of Methyl 5 Bromo 2 Formylfuran 3 Carboxylate

Reactivity of the Furan (B31954) Ring System in Methyl 5-bromo-2-formylfuran-3-carboxylate

The furan ring is an electron-rich aromatic system, which generally makes it susceptible to electrophilic attack. However, the reactivity of the furan core in this compound is significantly influenced by the electronic effects of its substituents. The formyl and methyl carboxylate groups are electron-withdrawing, which deactivates the ring towards electrophilic substitution. Conversely, these groups can activate the ring for nucleophilic attack, particularly at the carbon atom bearing the bromine.

Investigation of Electrophilic Substitution Patterns

Electrophilic aromatic substitution on furan rings typically occurs preferentially at the α-positions (C2 and C5) due to the higher stability of the resulting cationic intermediate, which can be effectively stabilized by the lone pairs of the oxygen atom. organic-chemistry.orgpearson.com In this compound, the C5 position is already substituted with a bromine atom. The remaining unsubstituted position is C4.

Studies on Nucleophilic Addition and Substitution Pathways

The presence of a good leaving group (bromide) and strong electron-withdrawing groups (formyl and carboxylate) makes the furan ring in this compound susceptible to nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org In this pathway, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The electron-withdrawing groups help to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. youtube.com

Furthermore, the bromine atom can be readily displaced through various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or their esters allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C5 position. nih.govnih.govresearchgate.netresearchgate.net

Heck Reaction: This palladium-catalyzed reaction enables the formation of a new carbon-carbon bond by reacting with an alkene. organic-chemistry.org

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, provides a direct route to 5-alkynylfuran derivatives. beilstein-journals.orgresearchgate.netresearchgate.netrsc.org

Ullmann Condensation: This copper-catalyzed reaction is particularly useful for forming carbon-oxygen or carbon-nitrogen bonds, allowing for the synthesis of 5-aryloxy or 5-amino furan derivatives. wikipedia.orgnih.govorganic-chemistry.org

| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Conditions | Expected Product Type |

|---|---|---|---|

| SNAr | RO⁻, R₂NH, RS⁻ | Base, heat | 5-Alkoxy/Amino/Thio-furan |

| Suzuki Coupling | ArB(OH)₂ | Pd catalyst, base | 5-Aryl-furan |

| Heck Reaction | Alkene | Pd catalyst, base | 5-Alkenyl-furan |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | 5-Alkynyl-furan |

| Ullmann Condensation | ROH, R₂NH | Cu catalyst, base, high temp. | 5-Aryloxy/Amino-furan |

Transformations Involving the Formyl Group of this compound

The formyl group at the C2 position is a versatile functional group that can undergo a variety of transformations, including oxidation, reduction, and condensation reactions.

Selective Oxidation Reactions

The aldehyde functionality can be selectively oxidized to a carboxylic acid without affecting the ester group or the furan ring. This transformation can be achieved using a variety of oxidizing agents. Common methods include the use of potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like silver oxide (Ag₂O). epo.orgmdpi.com The product of this reaction would be 5-bromo-3-(methoxycarbonyl)furan-2-carboxylic acid. The industrial synthesis of 2-furoic acid often involves the Cannizzaro reaction of furfural (B47365), which results in a disproportionation to the corresponding carboxylic acid and alcohol. wikipedia.org

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| KMnO₄ | Aqueous base, heat | 5-Bromo-3-(methoxycarbonyl)furan-2-carboxylic acid |

| Ag₂O (Tollens' reagent) | Aqueous ammonia (B1221849) | 5-Bromo-3-(methoxycarbonyl)furan-2-carboxylic acid |

| NaClO₂ | Aqueous buffer | 5-Bromo-3-(methoxycarbonyl)furan-2-carboxylic acid |

Chemoselective Reduction Reactions

The formyl group can be selectively reduced to a primary alcohol, yielding methyl 5-bromo-2-(hydroxymethyl)furan-3-carboxylate. Chemoselective reducing agents are required to avoid the reduction of the methyl ester group. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose, as it is generally not strong enough to reduce esters. rsc.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the ester functionalities.

Condensation Reactions for Carbon-Carbon Bond Formation (e.g., Knoevenagel condensation)

The formyl group readily undergoes condensation reactions with active methylene (B1212753) compounds in the presence of a basic catalyst, a reaction known as the Knoevenagel condensation. organicreactions.orgsciensage.inforesearchgate.net This reaction is a powerful method for forming new carbon-carbon double bonds. The products are typically α,β-unsaturated compounds.

For example, the reaction of this compound with active methylene compounds such as malononitrile (B47326) or diethyl malonate, in the presence of a weak base like piperidine (B6355638) or triethylamine (B128534), would yield the corresponding Knoevenagel adducts. researchgate.netamazonaws.comresearchgate.net These products are highly functionalized and can serve as intermediates for the synthesis of more complex molecules.

| Active Methylene Compound | Catalyst | Expected Product |

|---|---|---|

| Malononitrile | Piperidine | Methyl 5-bromo-2-(2,2-dicyanovinyl)furan-3-carboxylate |

| Diethyl malonate | Piperidine | Methyl 5-bromo-2-(2,2-bis(ethoxycarbonyl)vinyl)furan-3-carboxylate |

| Ethyl cyanoacetate | Triethylamine | Methyl 5-bromo-2-(2-cyano-2-(ethoxycarbonyl)vinyl)furan-3-carboxylate |

Reactions at the Carboxylate Moiety of this compound

The carboxylate moiety in this compound is a key site for a variety of chemical transformations, including hydrolysis, transesterification, and amidation. These reactions allow for the modification of this functional group to produce a range of derivatives with potential applications in medicinal chemistry and materials science.

Hydrolysis Studies

The hydrolysis of the methyl ester in this compound to the corresponding carboxylic acid can be achieved under both acidic and basic conditions. This reaction is a fundamental transformation that provides access to the free carboxylic acid, a versatile intermediate for further synthetic manipulations.

Under basic conditions, the reaction typically proceeds via a saponification mechanism. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol (B129727). Subsequent acidification of the reaction mixture yields the free carboxylic acid. The rates of alkaline hydrolysis of various methyl esters of heterocyclic carboxylic acids have been studied, and it has been observed that the reactivity is influenced by the nature of the heterocyclic ring. For instance, the hydrolysis rates of methyl esters of benzo[b]furan-2- and 3-carboxylic acids have been compared to other heterocyclic esters, providing insight into the electronic effects of the furan ring system. rsc.org

Acid-catalyzed hydrolysis, on the other hand, involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This is a reversible process, and the equilibrium can be driven towards the products by using a large excess of water.

A representative hydrolysis reaction is depicted below:

Reaction Scheme: Hydrolysis of this compound

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base and is an equilibrium process. To drive the reaction to completion, the alcohol reactant is often used in large excess, or the methanol by-product is removed as it is formed.

Various catalysts can be employed for transesterification, including mineral acids (like sulfuric acid), metal alkoxides, and enzymes. The choice of catalyst and reaction conditions depends on the substrate and the desired product. For instance, studies on the transesterification of other methyl esters have explored a range of catalysts and conditions. researchgate.net

The general scheme for the transesterification of this compound is as follows:

Reaction Scheme: Transesterification of this compound

(where R represents a different alkyl or aryl group)

This reaction allows for the synthesis of a variety of esters of 5-bromo-2-formylfuran-3-carboxylic acid, which can be useful for tuning the physical and biological properties of the molecule.

Amidation and Other Carboxyl Derivative Formations

The methyl ester of this compound can be converted into amides through reaction with primary or secondary amines. This amidation reaction is typically slower than hydrolysis or transesterification and often requires heating. The reaction can be carried out directly by heating the ester with the amine, or it can be facilitated by the use of coupling agents.

In a direct amidation, the amine acts as a nucleophile, attacking the carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate, which then eliminates methanol to form the amide. This method is often effective for simple, unhindered amines. For less reactive amines or to achieve milder reaction conditions, the corresponding carboxylic acid (obtained from hydrolysis) can be activated with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) before the addition of the amine. orientjchem.org

The synthesis of various furan-2-carboxamides has been reported through the activation of the corresponding carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reaction with an amine. nih.gov This approach could be applicable to the synthesis of amides from this compound after its hydrolysis.

Reaction Scheme: Amidation of this compound

(where R1 and R2 can be hydrogen, alkyl, or aryl groups)

This reaction is valuable for creating a library of furan-3-carboxamide (B1318973) derivatives, which are of interest in medicinal chemistry due to the prevalence of the amide bond in biologically active molecules.

Reactivity of the Bromine Substituent in this compound

The bromine atom at the 5-position of the furan ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This section focuses on its utility in cross-coupling chemistry and halogen-metal exchange reactions.

Cross-Coupling Chemistry Beyond Direct Synthesis

The bromine substituent on the furan ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromofuran with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura reaction is widely used for the formation of biaryl and heteroaryl-aryl linkages. mdpi.comnih.gov While specific examples with this compound are not extensively documented, the reactivity of other brominated furan derivatives in Suzuki couplings is well-established, suggesting that this compound would be a suitable substrate. mdpi.comsmolecule.com For instance, the Suzuki cross-coupling of 2-(4-bromophenyl)benzofuran (B12281498) with various arylboronic acids has been successfully demonstrated. mdpi.com

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromofuran and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This method is highly efficient for the synthesis of aryl- and heteroaryl-alkynes.

Heck-Mizoroki Reaction: In the Heck reaction, the bromofuran can be coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is a valuable method for the vinylation of aryl and heteroaryl halides.

Stille Coupling: This reaction involves the coupling of the bromofuran with an organotin reagent, catalyzed by a palladium complex. The Stille reaction is known for its tolerance of a wide range of functional groups.

The general conditions for these cross-coupling reactions are summarized in the table below.

| Reaction | Coupling Partner | Catalyst System | Base | Product Type |

| Suzuki-Miyaura | R-B(OH)2 / R-B(OR')2 | Pd catalyst (e.g., Pd(PPh3)4) | Base (e.g., Na2CO3, K2CO3) | Aryl/Heteroaryl-Furan |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst | Amine base (e.g., Et3N) | Alkynyl-Furan |

| Heck-Mizoroki | Alkene | Pd catalyst | Base (e.g., Et3N, K2CO3) | Alkenyl-Furan |

| Stille | R-Sn(Alkyl)3 | Pd catalyst | - | Aryl/Alkenyl-Furan |

This table presents typical conditions and may vary depending on the specific substrates.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful method for the preparation of organometallic reagents, which can then be reacted with various electrophiles to introduce a wide range of functional groups. The bromine atom of this compound can undergo exchange with organolithium or Grignard reagents. wikipedia.org

Lithium-Halogen Exchange: Treatment of the bromofuran with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to the formation of a highly reactive furyllithium intermediate. This intermediate can then be quenched with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce new substituents at the 5-position of the furan ring. The rate of lithium-halogen exchange is generally fast and follows the trend I > Br > Cl. wikipedia.org

Magnesium-Halogen Exchange: Alternatively, the bromine atom can be exchanged with magnesium by treatment with a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride to form a "turbo-Grignard" reagent. nih.gov The resulting furylmagnesium species is generally less reactive and more functional group tolerant than the corresponding furyllithium reagent. These organomagnesium intermediates can also be reacted with a range of electrophiles.

The general scheme for halogen-metal exchange and subsequent electrophilic quench is as follows:

Reaction Scheme: Halogen-Metal Exchange

(where M = Li or MgX, and E+ is an electrophile)

The choice between lithium-halogen and magnesium-halogen exchange depends on the desired reactivity and the presence of other functional groups in the molecule. The electron-withdrawing formyl and carboxylate groups on the furan ring are expected to influence the stability and reactivity of the organometallic intermediates formed.

Exploration of Activated Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups and a suitable leaving group. In the case of this compound, the bromine atom serves as a potential leaving group, and the formyl and methyl carboxylate groups act as activating groups by withdrawing electron density from the furan ring.

It is anticipated that the electron-deficient nature of the furan ring in this compound would render it susceptible to attack by various nucleophiles. Theoretical considerations suggest that nucleophilic attack would preferentially occur at the C5 position, leading to the displacement of the bromide. However, without experimental data, it is impossible to detail the specific reaction conditions (e.g., choice of nucleophile, solvent, temperature, and catalyst) that would facilitate this transformation efficiently. Furthermore, potential side reactions, such as attack at the formyl carbonyl group or hydrolysis of the ester, would need to be experimentally evaluated to establish viable synthetic protocols.

The lack of published research in this area means that a data table summarizing successful nucleophilic aromatic substitution reactions, including nucleophiles, reaction conditions, and product yields, cannot be constructed.

Principles of Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound—the C-Br bond, the formyl group, and the ester moiety—raises important questions of chemoselectivity and regioselectivity in its reactions.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. For instance, a reducing agent could potentially reduce the formyl group to an alcohol or a methyl group, while leaving the ester and the C-Br bond intact. Conversely, organometallic reagents could add to the formyl group or potentially undergo metal-halogen exchange with the bromine atom. The outcome of such reactions would be highly dependent on the nature of the reagent and the specific reaction conditions employed.

Regioselectivity , in the context of this molecule, would primarily relate to reactions that could occur at different positions on the furan ring. While nucleophilic aromatic substitution is expected at C5, other transformations, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), would also be anticipated to occur at this position. The directing effects of the existing substituents would play a crucial role in determining the regiochemical outcome of any potential electrophilic substitution reactions, although the electron-deficient nature of the ring makes such reactions less likely.

A comprehensive understanding of the chemo- and regioselectivity of this compound would require systematic studies with a variety of reagents. The absence of such studies in the literature precludes the formulation of established principles and the creation of a data table illustrating these selectivities with concrete examples.

Spectroscopic and Structural Elucidation Methodologies for Methyl 5 Bromo 2 Formylfuran 3 Carboxylate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the atomic connectivity and spatial arrangement.

One-dimensional NMR spectroscopy provides initial, crucial information about the chemical environment of individual protons and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 5-bromo-2-formylfuran-3-carboxylate is predicted to exhibit three distinct signals. The most downfield signal is expected for the aldehydic proton (-CHO), likely appearing as a singlet in the range of 9.5-10.5 ppm due to the strong deshielding effect of the carbonyl group and the furan (B31954) ring's aromaticity. The furan ring proton (H-4) is anticipated to resonate as a singlet further upfield, influenced by the adjacent electron-withdrawing carboxylate group and the bromine atom. The methyl protons of the ester group (-OCH₃) will appear as a sharp singlet, typically around 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals are expected. The carbonyl carbons of the aldehyde and the ester will be the most downfield, typically resonating above 160 ppm. The carbon atoms of the furan ring will appear in the aromatic region, with their specific shifts influenced by the attached substituents. The carbon atom bonded to the bromine (C-5) is expected to be significantly shifted, while the other ring carbons (C-2, C-3, and C-4) will have distinct chemical shifts based on their electronic environment. The methyl carbon of the ester group will be the most upfield signal, typically below 60 ppm.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (Formyl) | 9.8 | - |

| H-4 | 7.5 | - |

| H (Methyl) | 3.9 | - |

| C-2 | - | 150 |

| C-3 | - | 125 |

| C-4 | - | 115 |

| C-5 | - | 130 |

| C (Formyl) | - | 185 |

| C (Ester C=O) | - | 165 |

| C (Methyl) | - | 52 |

Note: These are predicted values and may vary from experimental results.

Two-dimensional NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be of limited use for this specific molecule as there are no vicinal or geminal protons to show correlation. However, in analogues with adjacent protons on the furan ring, COSY is critical for establishing proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show a cross-peak connecting the furan proton (H-4) to its corresponding carbon (C-4), and the methyl protons to the methyl carbon. This provides a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is a powerful tool for piecing together the molecular structure. For the target molecule, key HMBC correlations would be expected between:

The formyl proton and the C-2 and C-3 carbons of the furan ring.

The furan proton (H-4) and the C-2, C-3, and C-5 carbons, as well as the ester carbonyl carbon.

The methyl protons and the ester carbonyl carbon.

These correlations would unequivocally confirm the substitution pattern on the furan ring.

Isotope labeling, the selective replacement of an atom with one of its isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C), is a powerful technique to simplify complex NMR spectra and to probe reaction mechanisms.

For furan derivatives, deuterium (B1214612) (²H) labeling can be employed to selectively remove proton signals from the ¹H NMR spectrum, aiding in the assignment of overlapping resonances. For instance, synthesis of this compound with a deuterated formyl group would result in the disappearance of the aldehydic proton signal in the ¹H NMR spectrum, confirming its assignment.

Furthermore, ¹³C labeling can be used to enhance the signal intensity of specific carbon atoms in the ¹³C NMR spectrum, which is particularly useful for carbons with long relaxation times (like quaternary carbons). Synthesizing the target molecule with a ¹³C-labeled methyl ester would allow for easier identification and study of this specific carbon atom.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Different functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification.

For this compound, the IR spectrum would be expected to show strong, characteristic absorption bands for the carbonyl groups. The aldehyde C=O stretch typically appears around 1680-1700 cm⁻¹, while the ester C=O stretch is expected at a higher frequency, around 1720-1740 cm⁻¹. The C-H stretching vibration of the aldehyde group may also be visible as a weaker band around 2720-2820 cm⁻¹. The spectrum will also feature absorptions corresponding to the furan ring C=C and C-O-C stretching vibrations, typically in the 1400-1600 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively. The C-Br stretch will appear at lower wavenumbers, typically below 700 cm⁻¹.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aldehyde C=O Stretch | 1680 - 1700 |

| Ester C=O Stretch | 1720 - 1740 |

| Aldehyde C-H Stretch | 2720 - 2820 |

| Furan Ring C=C Stretch | 1400 - 1600 |

| Furan Ring C-O-C Stretch | 1000 - 1300 |

| C-Br Stretch | < 700 |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its molecular ion.

The molecular formula for this compound is C₇H₅BrO₄, corresponding to a monoisotopic mass of approximately 231.937 Da and an average molecular weight of 233.02 g/mol . uni.lubiosynth.com In Electron Ionization Mass Spectrometry (EI-MS), the compound's mass spectrum is expected to exhibit a distinct molecular ion peak. Due to the presence of a bromine atom, the molecular ion will appear as a pair of peaks of nearly equal intensity (the M+ and M+2 peaks), reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. libretexts.org

The fragmentation of the molecular ion is guided by the functional groups present—an aldehyde, a methyl ester, and a brominated furan ring. The analysis of these fragments provides valuable structural information. Common fragmentation pathways for substituted furans and related carbonyl compounds include α-cleavage and the loss of stable neutral molecules. libretexts.orgimreblank.ch

Key expected fragmentation patterns include:

Loss of the methoxy (B1213986) radical (•OCH₃): Cleavage of the ester group can lead to the loss of a methoxy radical (mass 31), resulting in a prominent acylium ion.

Loss of the formyl radical (•CHO): α-cleavage adjacent to the furan ring can cause the expulsion of the formyl radical (mass 29). libretexts.org

Loss of carbon monoxide (CO): A common fragmentation pathway for aldehydes and esters involves the loss of a neutral CO molecule (mass 28).

Loss of the bromine atom (•Br): Cleavage of the carbon-bromine bond results in the loss of a bromine radical (mass 79 or 81).

The relative abundance of these fragment ions helps to confirm the connectivity of the molecule. The table below outlines the predicted major fragments for this compound in an EI-mass spectrum.

| m/z (mass/charge) | Proposed Fragment Ion Structure | Neutral Loss |

|---|---|---|

| 232/234 | [C₇H₅BrO₄]⁺• (Molecular Ion) | - |

| 203/205 | [M - CHO]⁺ | •CHO |

| 201/203 | [M - OCH₃]⁺ | •OCH₃ |

| 153 | [M - Br]⁺ | •Br |

| 125 | [M - Br - CO]⁺ | •Br, CO |

X-ray Diffraction Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering insights into molecular conformation and intermolecular interactions. While a specific crystal structure for this compound was not found in the reviewed literature, analysis of closely related brominated benzofuran (B130515) structures allows for a detailed prediction of its solid-state characteristics. researchgate.netresearchgate.net

The central furan ring is expected to be essentially planar. The substituents—the bromo, formyl, and methyl carboxylate groups—will lie close to this plane to maximize conjugation and minimize steric hindrance. The conformation of the molecule will be determined by the relative orientation of the formyl and ester carbonyl groups. These groups may orient themselves to facilitate intramolecular interactions or to optimize crystal packing. In analogous benzofuran structures, the heterocyclic ring system demonstrates a high degree of planarity. researchgate.netresearchgate.net

The arrangement of molecules in the crystal lattice is governed by non-covalent supramolecular interactions. Based on the functional groups present in this compound, several key interactions are anticipated to direct its crystal packing. Studies on analogous 5-bromo-benzofuran derivatives reveal the importance of halogen bonding and hydrogen bonding in forming the crystal architecture. researchgate.net

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming short contacts with oxygen atoms (from carbonyl or furan groups) of neighboring molecules (Br···O interactions). researchgate.net

Hydrogen Bonding: Weak C—H···O hydrogen bonds are expected, where hydrogen atoms from the methyl group or the furan ring interact with the oxygen atoms of the formyl and carboxylate groups on adjacent molecules. researchgate.net

π–π Stacking: The electron-rich furan rings can engage in π–π stacking interactions, further stabilizing the crystal structure. researchgate.net

These interactions combine to form a stable, three-dimensional supramolecular network.

| Interaction Type | Potential Donor | Potential Acceptor | Expected Role in Crystal Packing |

|---|---|---|---|

| Halogen Bonding | C(5)-Br | Carbonyl Oxygen (O=C) | Directional interaction influencing molecular alignment. |

| Hydrogen Bonding | Furan C-H, Methyl C-H | Carbonyl Oxygen (O=C) | Linking molecules into chains or layers. |

| π–π Stacking | Furan Ring (π-system) | Furan Ring (π-system) | Stabilizing layered structures. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons to higher energy orbitals. The spectrum of this compound is determined by the electronic structure of the substituted furan ring. The furan ring itself is a chromophore, and the attached bromo, formyl, and carboxylate groups act as both chromophores and auxochromes, modifying the absorption characteristics.

The primary electronic transitions expected are:

π → π transitions:* These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the furan ring and the carbonyl groups. The presence of substituents that extend conjugation typically shifts these absorptions to longer wavelengths (a bathochromic or red shift).

n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the formyl and ester groups) to an antibonding π* orbital. These are typically lower in energy and intensity compared to π → π* transitions.

The combination of the electron-withdrawing formyl and carboxylate groups and the electron-donating effect of the furan oxygen and bromine atom creates a complex conjugated system. This extended π-system is expected to result in absorption maxima at longer wavelengths compared to unsubstituted furan, which absorbs at much shorter UV wavelengths. nist.gov The precise absorption maxima (λ_max) would be influenced by solvent polarity.

Theoretical and Computational Investigations of Methyl 5 Bromo 2 Formylfuran 3 Carboxylate Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the atomic level.

Density Functional Theory (DFT) Studies for Ground State Properties

DFT is a widely used computational method that provides a good balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Electronic Structure Analysis

A DFT study would begin with the geometry optimization of Methyl 5-bromo-2-formylfuran-3-carboxylate. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The output of this calculation would include optimized bond lengths, bond angles, and dihedral angles.

An analysis of the electronic structure would provide insights into the distribution of electrons within the molecule. This includes the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energies of which are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Prediction of Vibrational Frequencies and Spectroscopic Parameters

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The results are often used to interpret experimental infrared (IR) and Raman spectra, as each vibrational mode can be associated with specific stretching, bending, or torsional motions of the atoms. A scaling factor is often applied to the calculated frequencies to better match experimental values.

Higher-Level Ab Initio Methods

For more accurate energy and property calculations, higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed. These methods, while more computationally expensive than DFT, provide a more rigorous treatment of electron correlation and can be used to benchmark the results obtained from DFT calculations.

Elucidation of Reaction Mechanisms and Kinetics

Computational methods are also invaluable for studying the mechanisms and kinetics of chemical reactions involving the target molecule.

Transition State Analysis for Key Transformations

To understand how this compound participates in chemical reactions, a transition state analysis would be necessary. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. By calculating the energy of the transition state relative to the reactants, the activation energy (energy barrier) for the reaction can be determined. This information is key to predicting the rate of the reaction. Such an analysis would be crucial for understanding, for example, nucleophilic substitution reactions at the formyl group or reactions involving the furan (B31954) ring.

Construction of Potential Energy Surfaces and Reaction Pathways

The study of chemical reactions at a molecular level is fundamentally concerned with the changes in potential energy as reactants transform into products. A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule or system of molecules as a function of its geometry. For this compound, constructing a PES would be a critical step in understanding its reactivity.

Detailed research findings in this area would involve the use of quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations, to determine the energies of various molecular configurations. By systematically mapping these energies, stationary points on the PES can be identified. These include local minima, which correspond to stable isomers or conformers, and saddle points, which represent transition states connecting reactants and products.

Table 1: Hypothetical Stationary Points on the Potential Energy Surface for a Reaction of this compound

| Stationary Point | Description | Relative Energy (kcal/mol) |

| Reactant | This compound + Nucleophile | 0.0 |

| Transition State 1 | Initial nucleophilic attack on the formyl carbon | +15.2 |

| Intermediate | Tetrahedral intermediate | -5.7 |

| Transition State 2 | Proton transfer | +8.1 |

| Product | Final product | -20.4 |

Note: The data in this table is illustrative and represents the type of information that would be generated from a PES calculation.

Computational Insights into Carboxylate-Assisted C-H Activation

Carboxylate groups can play a significant role in directing and facilitating chemical reactions, including the activation of otherwise inert C-H bonds. In this compound, the methyl carboxylate group could potentially be involved in intramolecular C-H activation processes, either through direct interaction or by influencing the electronic properties of the furan ring.

Computational studies would be invaluable in exploring the feasibility of such a reaction. By modeling the system, researchers can investigate the geometric and electronic prerequisites for carboxylate-assisted C-H activation. This would involve calculating the transition state structures for the C-H bond cleavage and determining the associated activation barriers. These calculations can help to elucidate the mechanism of the reaction, for example, by distinguishing between a concerted or a stepwise pathway.

Insights from such studies could reveal the importance of the orientation of the carboxylate group relative to the target C-H bond and the role of the bromine atom and formyl group in modulating the reactivity of the furan ring.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is crucial to its function and reactivity. This compound possesses rotational freedom around its single bonds, leading to the existence of multiple conformers. Conformational analysis aims to identify the stable conformers and to determine their relative energies.

Computational methods can systematically explore the conformational space of the molecule to locate the global minimum and other low-energy conformers. This is often achieved by performing geometry optimizations starting from various initial structures.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the vibrational and rotational motions and the conformational transitions that occur at a given temperature. These simulations can provide a deeper understanding of the flexibility of the molecule and the accessibility of different conformational states, which can be crucial for its interaction with other molecules.

Prediction of Spectroscopic Signatures for Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and identity of a compound. For this compound, various spectroscopic signatures can be calculated.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of the molecule can be computed. These can be correlated with the characteristic stretching and bending modes of the functional groups present, such as the C=O of the formyl and carboxylate groups, and the C-Br bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms can be predicted. These calculations are highly sensitive to the electronic environment of the nuclei and can provide detailed information about the molecular structure.

UV-Vis Spectroscopy: The electronic transitions of the molecule can be calculated to predict the wavelengths of maximum absorption (λmax) in the ultraviolet-visible spectrum. This provides insights into the electronic structure and the nature of the chromophores within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| IR | Formyl C=O stretch | 1695 cm⁻¹ |

| IR | Carboxylate C=O stretch | 1720 cm⁻¹ |

| ¹H NMR | Formyl proton (CHO) | 9.8 ppm |

| ¹³C NMR | Formyl carbon (CHO) | 185 ppm |

| UV-Vis | λmax | 280 nm |

Note: The data in this table is illustrative and represents the type of information that would be generated from spectroscopic prediction calculations.

By comparing these predicted spectra with experimentally obtained data, researchers can validate their computational models and gain a more comprehensive understanding of the structural and electronic properties of this compound. Theoretical studies on similar molecules, such as 5-Bromo-2-Hydroxybenzaldehyde, have demonstrated the utility of methods like DFT for obtaining optimized structures and predicting spectroscopic properties nih.gov.

Advanced Applications and Future Research Directions in the Context of Methyl 5 Bromo 2 Formylfuran 3 Carboxylate

Role as a Versatile Heterocyclic Building Block

The furan (B31954) ring is a fundamental component in numerous pharmaceuticals and natural products and serves as an essential building block in synthetic organic chemistry. tandfonline.com Compounds like Methyl 5-bromo-2-formylfuran-3-carboxylate are key intermediates, providing a robust platform for constructing more complex molecular architectures.

Synthesis of Complex Organic Molecules and Natural Product Analogues

Furan derivatives are integral to the synthesis of a wide array of complex molecules, including various natural products. numberanalytics.com The strategic placement of reactive sites on the this compound molecule—the bromine atom suitable for cross-coupling reactions, the aldehyde for condensations and oxidations/reductions, and the ester for hydrolysis or amidation—allows for sequential and controlled modifications. This positions the compound as a valuable starting material for synthesizing intricate heterocyclic systems and analogues of naturally occurring substances, such as furanocembranoids and furanosesquiterpenes. numberanalytics.comzenodo.org The use of such furan-based building blocks is a major strategy in the development of therapeutic agents. nih.gov

Table 1: Examples of Furan-Containing Natural Products and Complex Molecules

| Class | Example | Significance |

|---|---|---|

| Furanocembranoids | Lophotoxin | Marine-derived neurotoxin with potential pharmacological applications. |

| Furanosesquiterpenes | Atractylone | Component of traditional medicinal plants with anti-inflammatory properties. |

| Furan-containing Alkaloids | Furoquinoline alkaloids | A class of natural products with diverse biological activities. |

Design and Synthesis of Functional Materials (e.g., for organic electronics, dyes)

The field of materials science has seen a growing interest in furan-based compounds for the development of novel functional materials. numberanalytics.com π-Conjugated furan derivatives are particularly noted for their application in organic electronics due to properties like high carrier mobility and photoluminescent quantum efficiency. researchgate.netresearchgate.net this compound can serve as a monomer or precursor for furan-containing conjugated polymers. numberanalytics.comntu.edu.sg The electron-rich nature of the furan ring, combined with the potential for extending conjugation through its functional groups, makes it a candidate for creating materials used in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netnih.gov

Exploration in Bioactive Compound Synthesis (as a scaffold, not specific biological activity)

The furan nucleus is a privileged scaffold in medicinal chemistry, present in many bioactive compounds and therapeutic agents. ijabbr.comijabbr.comutripoli.edu.ly Its structure allows for diverse substitutions, enabling the fine-tuning of molecular properties to interact with biological targets. ijabbr.com this compound represents a starting point for creating libraries of novel compounds for biological screening. The furan ring's aromaticity can contribute to the metabolic stability of the final compounds, while its electron-rich character can facilitate strong binding to enzymes or receptors. ijabbr.com The versatility of the attached functional groups allows for the incorporation of this furan scaffold into a wide range of potential therapeutic agents. zenodo.orgnih.gov

Green Chemistry and Sustainable Synthetic Methodologies

The production and application of furan derivatives are increasingly influenced by the principles of green chemistry, which prioritize the use of renewable resources and environmentally friendly processes. frontiersin.org

Utilization of Biomass-Derived Feedstocks in Furan Synthesis

The furan scaffold itself is a prime example of a bio-based chemical building block. rsc.org Lignocellulosic biomass, a renewable and abundant resource, can be converted into platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). udel.edumdpi.com These molecules are direct precursors to a vast array of furan derivatives, including the core structure of this compound. acs.orgosti.govacs.org This transition from fossil-based feedstocks to biomass represents a significant step towards a more sustainable chemical industry. frontiersin.orgacs.org The development of efficient catalytic processes to convert biomass into these furanic platform chemicals is a key area of current research. mdpi.comrsc.orgresearchgate.net

Table 2: Key Biomass-Derived Furan Platform Chemicals

| Compound | Typical Biomass Source | Significance |

|---|---|---|

| Furfural | Hemicellulose (e.g., from corncobs, sawdust) udel.edu | Precursor to 2-methylfuran, furoic acid, and other derivatives. mdpi.com |

| 5-Hydroxymethylfurfural (HMF) | Hexose sugars (e.g., from cellulose, fructose) osti.gov | Precursor to 2,5-furandicarboxylic acid (FDCA) for bio-based polymers. osti.govresearchgate.net |

Development of Environmentally Benign Reaction Conditions (e.g., solvent-free, ionic liquid catalysis)

Traditional methods for furan synthesis, such as the Paal-Knorr reaction, often rely on strong acids and hazardous organic solvents. tandfonline.com Modern green chemistry seeks to replace these with more sustainable alternatives. Ionic liquids have emerged as promising "green" solvents and catalysts for furan synthesis. tandfonline.comtandfonline.com They offer benefits such as low vapor pressure, high thermal stability, and recyclability. researchgate.netresearchgate.net For instance, the ionic liquid 1-butyl-3-methyl-imidazolium hydrogen sulfate (B86663) ([bmim]HSO4) has been shown to efficiently catalyze the Paal-Knorr synthesis without the need for an organic solvent, and it can be recovered and reused. tandfonline.com Such methodologies reduce waste and environmental impact, aligning the synthesis of complex furan derivatives with the principles of sustainability. rsc.org

Catalyst Development and Optimization in Furan Functionalization

The strategic modification of the furan ring is paramount for harnessing its full potential. Catalyst development is central to achieving high selectivity and efficiency in these transformations. For a molecule like this compound, the bromine atom at the C5 position is a prime target for cross-coupling reactions, while the formyl and carboxylate groups can direct or influence reactivity.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize halogenated furans. jocpr.comnih.gov Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings provide reliable pathways to introduce aryl, vinyl, and alkynyl groups, respectively, at the site of the bromo substituent. jocpr.com

Recent research has focused on enhancing the efficacy and sustainability of these catalytic systems. For instance, the development of novel palladium complexes and ligands has expanded the scope of compatible substrates and improved reaction efficiency, even in aqueous media, which aligns with the principles of green chemistry. nih.gov In the context of multifunctional substrates like 2-(2-bromo-2-nitroethenyl)-5-bromofuran, studies have demonstrated that Suzuki reactions can proceed with high regioselectivity, preferentially reacting at the bromo-substituted furan ring over other reactive sites. researchgate.net This selectivity is crucial when envisioning the transformation of this compound, allowing for precise modification at the C5 position while preserving the formyl and ester functionalities for subsequent reactions.

| Reaction Type | Catalyst System | Substrate Example | Key Finding | Reference |

| Suzuki Coupling | Pd(II) complex / K₂CO₃ | 2-(4-bromophenyl)benzofuran (B12281498) | High yields (up to 97%) achieved in aqueous ethanol (B145695), providing a green approach to biaryl compounds. | nih.gov |

| Suzuki Coupling | Pd(PPh₃)₄ / Na₂CO₃ | 2-(2-bromo-2-nitroethenyl)-5-bromofuran | The reaction regioselectively targets the C-Br bond on the furan ring, leaving the vinyl bromide intact for further functionalization. | researchgate.net |

| Heck Coupling | Pd@CS-ZnO | Aryl halides and styrene | A reusable palladium nanocatalyst supported on chitosan (B1678972) and ZnO showed high efficiency and stability over multiple cycles. | mdpi.com |

| Sonogashira Coupling | PdCl₂(dppf) | Propargyl amines and aryl iodides | Efficient synthesis of 5-arylideneoxazolidin-2-ones through a carboxylation-coupling cascade. | mdpi.com |

While palladium catalysis is powerful, there is a significant push towards developing metal-free and organocatalytic methods to reduce costs, minimize toxic metal contamination in final products, and enhance sustainability. nih.gov These approaches offer alternative activation pathways for synthesizing and functionalizing furan rings.

Recent breakthroughs include base-catalyzed methods for the synthesis of tetrasubstituted furans from simple precursors like α-hydroxy ketones and cyano compounds. researchgate.netmdpi.com These reactions proceed under mild conditions, tolerate a good range of functional groups, and avoid the need for pre-functionalized substrates, thereby improving atom economy. researchgate.netmdpi.com For instance, cesium fluoride (B91410) in ethanol has been shown to effectively catalyze the construction of the furan scaffold. mdpi.com Furthermore, Brønsted acids have been employed to catalyze reactions involving 2-ethoxytetrahydrofuran (B85397) and potassium trifluoroborate salts, yielding various functionalized furans. researchgate.net Such strategies could be adapted for novel syntheses or modifications of furan structures related to this compound, representing a greener alternative to traditional metal-catalyzed processes.

Emerging Research Areas and Unexplored Reactivity

Beyond catalyst optimization, new technological and conceptual frameworks are expanding the possibilities for furan chemistry. Flow chemistry and photoredox catalysis are at the forefront of these developments, offering unprecedented control and novel reaction pathways.

Flow chemistry, or continuous-flow synthesis, is revolutionizing chemical manufacturing by offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes. sci-hub.sevapourtec.com This technology is particularly advantageous for managing hazardous reactions or unstable intermediates. researchgate.netscienmag.com

The synthesis of furan derivatives has been successfully translated to flow systems. For example, a safe and robust continuous-flow platform has been developed for the nitration of furfural to produce nitrofurfural, a key building block for nitrofuran pharmaceuticals. researchgate.netnih.gov This system utilizes the in situ generation of acetyl nitrate (B79036), a potentially explosive reagent, thereby mitigating safety concerns associated with its handling and storage. researchgate.netnih.gov Such a platform demonstrates the potential for the safe, scalable production of highly functionalized furans like this compound, making it more viable for industrial applications. The main advantages of flow chemistry include high reproducibility, reduced energy consumption, and high selectivity. sci-hub.se

| Furan Derivative | Synthesis Method | Key Advantages of Flow Chemistry | Reference |

| Hydroxymethylfurfural (HMF) | Acid-catalyzed dehydration of fructose | High yields (up to 92%) and efficient production of a high-value product from a renewable source. | sci-hub.se |

| Nitrofurfural | In situ generation of acetyl nitrate for furfural nitration | Addresses safety concerns of an unstable reagent; enables remote, automated operation with high reproducibility and excellent yields in minutes. | researchgate.netscienmag.comnih.gov |

| 2,5-Diaryl Furans | Oxidation/dehydration of 1,3-dienes | Enables the use of an intermediate endoperoxide without isolation, streamlining the synthesis of materials with optoelectronic applications. | nih.gov |

Visible-light photoredox catalysis has emerged as a powerful strategy for forging new chemical bonds under exceptionally mild conditions. mdpi.com This approach utilizes light to generate highly reactive radical intermediates, enabling transformations that are often difficult to achieve with traditional thermal methods.

The application of photoredox catalysis to furan chemistry has unlocked novel reactivity. For example, photocatalytic methods have been developed for the trifluoromethylation of heterocycles, including furans, using metal-free organocatalysts. mdpi.com More transformative applications include a photocatalytic strategy that directly converts a furan into a pyrrole (B145914) by swapping the ring's oxygen atom with a nitrogen group in a single step. nih.govresearchgate.net This type of skeletal editing opens up exciting possibilities for rapidly diversifying core scaffolds. Photocascades that combine energy transfer and electron transfer processes have also been designed to convert simple furan substrates into complex polycyclic alkaloid frameworks in one pot. researchgate.net These cutting-edge techniques suggest that the formyl and bromo-substituted framework of this compound could be a substrate for novel light-driven transformations, leading to the synthesis of previously inaccessible molecular architectures.

Future Perspectives and Broader Impact on Organic Synthesis and Materials Science

The continued development of advanced synthetic methods for functionalizing furanic compounds like this compound is poised to have a significant impact across multiple scientific disciplines. As a derivative of biomass-derived platform chemicals, its efficient utilization is central to sustainable chemistry. nih.gov

In organic synthesis , the ability to selectively and efficiently modify each functional group on the furan ring will enable its use as a versatile hub for creating complex molecules. The integration of palladium catalysis, organocatalysis, flow chemistry, and photoredox catalysis provides a powerful and complementary toolkit for chemists to build libraries of novel compounds for pharmaceutical and agrochemical screening.

In materials science , furan-based compounds are gaining attention as alternatives to their thiophene (B33073) analogs in organic electronics. acs.org Fused polycyclic furans have shown promise in organic field-effect transistors (OFETs) and as hole-transporting materials in organic light-emitting diodes (OLEDs). acs.org The strategic functionalization of the furan core, enabled by the reactions discussed, is critical for tuning the electronic properties and morphology of these materials. The development of scalable, metal-free synthetic routes will be essential for their commercial viability. nih.govtaylorfrancis.comroutledge.com Ultimately, the research directions explored for this compound will contribute to the broader goals of creating more efficient synthetic pathways and developing next-generation materials from sustainable feedstocks.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-bromo-2-formylfuran-3-carboxylate, and how can reaction conditions be controlled to improve yield?

- Methodology : The synthesis typically involves bromination of a furan carboxylate precursor using bromine (Br₂) or N-bromosuccinimide (NBS) in inert solvents like dichloromethane under reflux. Key parameters include stoichiometric control of brominating agents, solvent polarity, and reaction time. Post-reaction purification via column chromatography or recrystallization ensures high purity. Monitoring intermediates with TLC and confirming final product structure via / NMR and mass spectrometry (MS) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are functional groups identified?

- Methodology :

- NMR : The formyl proton appears as a singlet near δ 9.8–10.0 ppm. The ester methyl group resonates at δ 3.7–4.0 ppm. NMR confirms the carbonyl (C=O) at ~160–170 ppm.

- MS : High-resolution MS (HRMS) identifies the molecular ion peak [M+H]⁺ or [M+Na]⁺, with isotopic patterns confirming bromine presence.

- FT-IR : Stretching frequencies for C=O (ester: ~1720 cm⁻¹; formyl: ~1680 cm⁻¹) and C-Br (~600 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can crystallographic data for this compound derivatives be refined using SHELX, and what challenges arise with twinned crystals?

- Methodology : SHELXL refines crystal structures using high-resolution X-ray data. Key steps include:

- Assigning hydrogen atoms via AFIX commands (e.g., AFIX 137 for methyl groups).

- Validating refinement with R-factors (R₁ < 0.05 for high quality).

- For twinned data, use TWIN/BASF instructions to model twin domains. C–H···π and halogen interactions (Br···O) are analyzed using PLATON .

Q. What strategies resolve contradictions in reaction yields during bromination or formylation steps?

- Methodology :

- Side Reactions : Competing dibromination or oxidation can occur. Use excess formylating agents (e.g., DMF/POCl₃) to suppress side products.

- Solvent Effects : Polar aprotic solvents (e.g., DCM) favor electrophilic substitution.

- Temperature Control : Lower temperatures (0–5°C) minimize decomposition. Reaction progress is tracked via TLC, and intermediates are isolated via flash chromatography .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodology :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-position to enhance electrophilicity.

- Bioactivity Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or microplate assays.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to map interactions with active sites. QSAR models correlate substituent properties (Hammett σ) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.